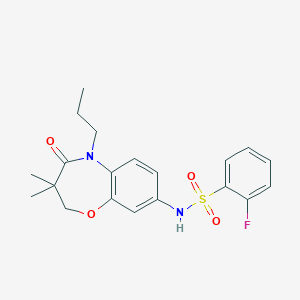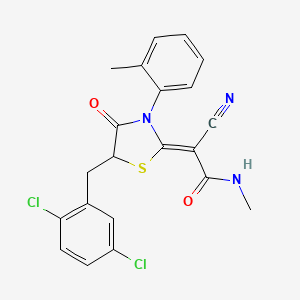
2-Bromo-5-propylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-propylpyridine is an organic compound with the molecular formula C₈H₁₀BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a propyl group at the fifth position of the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-5-propylpyridine can be synthesized through several methods. One common method involves the bromination of 5-propylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-propylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 5-propylpyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-propylpyridine, 2-thio-5-propylpyridine, and 2-alkoxy-5-propylpyridine.
Oxidation Reactions: Products include 5-propylpyridine-2-carboxaldehyde and 5-propylpyridine-2-carboxylic acid.
Reduction Reactions: The major product is 5-propylpyridine.
Applications De Recherche Scientifique
2-Bromo-5-propylpyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.
Medicine: It is involved in the development of pharmaceutical compounds and drug discovery.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-propylpyridine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propyl group can undergo various transformations. The compound can act as a ligand, binding to metal centers in coordination chemistry, or as a precursor in the synthesis of biologically active molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure with a methyl group instead of a propyl group.
2-Bromo-5-ethylpyridine: Similar structure with an ethyl group instead of a propyl group.
2-Bromo-5-isopropylpyridine: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
2-Bromo-5-propylpyridine is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and isopropyl analogs. The propyl group provides different steric and electronic effects, influencing the compound’s reactivity and interactions in various chemical reactions.
Propriétés
IUPAC Name |
2-bromo-5-propylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-3-7-4-5-8(9)10-6-7/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLLUSHSDFVJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159821-61-0 |
Source


|
| Record name | 2-bromo-5-propylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2677997.png)
![3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2677998.png)

![2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)


![(5Ar,9aR)-3,4,5a,6,7,8,9,9a-octahydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2678008.png)

![6-ethyl-4-{[(2-hydroxyethyl)(methyl)amino]methyl}-2H-chromen-2-one](/img/structure/B2678010.png)

![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)


![2,5-dimethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2678020.png)
